molecular formula C12H16O2 B3044606 Ethanone, 1-(4-methoxy-3-propylphenyl)- CAS No. 100256-35-7

Ethanone, 1-(4-methoxy-3-propylphenyl)-

Cat. No.: B3044606
CAS No.: 100256-35-7
M. Wt: 192.25 g/mol
InChI Key: SCLUPMQCUCAMRO-UHFFFAOYSA-N
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Description

Ethanone, 1-(4-methoxy-3-propylphenyl)- is a substituted acetophenone derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at the para position (C4) and a propyl (-CH₂CH₂CH₃) group at the meta position (C3), with an acetyl (-COCH₃) group at C1. Substituted acetophenones are widely studied for their roles in pharmaceuticals, fragrances, and organic synthesis due to their electron-deficient aromatic systems and ketone functionality.

Properties

CAS No.

100256-35-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-methoxy-3-propylphenyl)ethanone

InChI

InChI=1S/C12H16O2/c1-4-5-11-8-10(9(2)13)6-7-12(11)14-3/h6-8H,4-5H2,1-3H3

InChI Key

SCLUPMQCUCAMRO-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC(=C1)C(=O)C)OC

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data for Substituted Ethanones

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
Ethanone, 1-(4-methoxy-3-propylphenyl)- 4-OCH₃, 3-propylphenyl C₁₂H₁₆O₂ ~192.25* Not available Hypothesized: Intermediate in organic synthesis
1-(2-Chlorophenyl)ethanone 2-Cl phenyl C₈H₇ClO 154.59 2142-68-9 Reactant in pharmaceuticals; lachrymator
1-(3-Methylbenzofuran-2-yl)ethanone Benzofuran-2-yl, 3-CH₃ C₁₁H₁₀O₂ 174.20 23911-56-0 Fragrance component (e.g., Neroli One)
4-IHPPA 3-propoxy, 4-hydroxypropoxy, isopropylamino C₁₈H₂₉NO₄ 335.43 104449-98-1 Potential β-blocker analog

*Estimated based on structural analogs.

Structural and Functional Differences

Substituent Effects on Reactivity: Ethanone, 1-(4-methoxy-3-propylphenyl)-: The methoxy group is electron-donating, activating the ring toward electrophilic substitution, while the bulky propyl group may sterically hinder reactions at C3. The acetyl group directs further substitution to the ortho/para positions . 1-(2-Chlorophenyl)ethanone : The electron-withdrawing Cl group deactivates the ring, making it less reactive toward electrophiles. This compound is notable for its use in tear gas formulations due to its volatility and irritant properties. 1-(3-Methylbenzofuran-2-yl)ethanone : The benzofuran ring introduces conjugated π-systems, enhancing stability and contributing to its use in perfumery.

Physicochemical Properties: Boiling Points/Solubility: Chlorinated derivatives (e.g., 1-(2-chlorophenyl)ethanone) exhibit higher polarity and lower volatility compared to methoxy/propyl-substituted analogs. The benzofuran derivative’s fused ring system likely increases melting points . Hydrogen Bonding: The hydroxyl and amino groups in 4-IHPPA enable hydrogen bonding, increasing solubility in polar solvents compared to the methoxy/propyl variant.

Applications: Pharmaceutical Potential: 4-IHPPA’s isopropylamino and hydroxypropoxy groups suggest β-adrenergic receptor affinity, akin to propranolol derivatives . In contrast, the methoxy/propyl variant lacks such functional groups, limiting direct pharmacological utility. Industrial Use: The chloro derivative’s irritant properties contrast with the fragrance applications of the benzofuran analog .

Research Findings

  • Synthetic Challenges : Introducing both methoxy and propyl groups on the phenyl ring requires careful regioselective synthesis to avoid competing reactions, as seen in analogous compounds .
  • Spectroscopic Data : NMR shifts for methoxy (~3.8 ppm) and propyl (~0.9–1.6 ppm) groups in related compounds align with predicted environments for the target molecule .
  • Thermal Stability: Propyl-substituted acetophenones generally decompose above 200°C, whereas halogenated analogs (e.g., 2-chloro) show lower thermal stability due to C-Cl bond cleavage .

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